molecular formula C22H23NO5 B11393985 N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11393985
M. Wt: 381.4 g/mol
InChI Key: SMIRMGUAJQQAGU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure that combines a chromene core with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, such as 3,4-dimethoxyphenethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Product Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and coupling reactions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitronium tetrafluoroborate in acetonitrile for nitration reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with specific biological pathways, making it a candidate for the treatment of diseases such as cancer or neurodegenerative disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced composites.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar in structure but lacks the chromene core.

    5,7-Dimethyl-4-oxo-4H-chromene-2-carboxamide: Similar chromene core but lacks the 3,4-dimethoxyphenylethyl group.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of its chromene core and the 3,4-dimethoxyphenylethyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H23NO5/c1-13-9-14(2)21-16(24)12-20(28-19(21)10-13)22(25)23-8-7-15-5-6-17(26-3)18(11-15)27-4/h5-6,9-12H,7-8H2,1-4H3,(H,23,25)

InChI Key

SMIRMGUAJQQAGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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